molecular formula C18H18ClFN2O4S B2656830 3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922102-94-1

3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2656830
CAS No.: 922102-94-1
M. Wt: 412.86
InChI Key: PEDZNGFUUVWIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a high-purity chemical compound offered for research purposes. This synthetic molecule features a unique structure combining a benzenesulfonamide group with a tetrahydrobenzo[b][1,4]oxazepin-4-one core. The integration of these pharmacophores makes it a compound of significant interest in medicinal chemistry and drug discovery research. The presence of both sulfonamide and a fused heterocyclic system suggests potential for diverse biological activities. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and composition. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4S/c1-18(2)10-26-16-7-4-11(8-15(16)22(3)17(18)23)21-27(24,25)12-5-6-14(20)13(19)9-12/h4-9,21H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDZNGFUUVWIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group. This can be achieved by reacting the benzene derivative with chlorosulfonic acid, followed by amination with an appropriate amine.

  • Introduction of Chloro and Fluoro Substituents: : The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions. Chlorination can be performed using chlorine gas or a chlorinating agent like thionyl chloride, while fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI).

  • Construction of the Tetrahydrobenzo[b][1,4]oxazepin Ring: : The oxazepin ring system is synthesized through a cyclization reaction. This involves the condensation of a suitable ketoester with an amine, followed by cyclization under acidic or basic conditions to form the oxazepin ring.

  • Final Coupling Reaction: : The final step involves coupling the benzenesulfonamide core with the tetrahydrobenzo[b][1,4]oxazepin derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro and fluoro substituents on the benzene ring can undergo nucleophilic substitution reactions, particularly under basic conditions.

  • Oxidation and Reduction: : The oxazepin ring system can be subject to oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms within the ring.

  • Hydrolysis: : The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Oxidized derivatives of the oxazepin ring.

    Reduction: Reduced forms of the oxazepin ring, potentially leading to ring opening.

    Hydrolysis: Amines and sulfonic acids resulting from the cleavage of the sulfonamide bond.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, 3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide may serve as a lead compound for drug development. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonamide group suggests potential interactions with proteins, while the oxazepin ring could engage in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamide-containing heterocycles. Below is a systematic comparison with key analogs, focusing on structural features, physicochemical properties, and reported bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Activities
3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide Benzo[b][1,4]oxazepine + benzenesulfonamide Cl (C-3), F (C-4), 3,3,5-trimethyl High crystallinity, potential kinase interaction (theoretical)
5-chloro-N-(2-methyl-4-oxo-3,4-dihydrobenzo[f][1,4]thiazepin-6-yl)benzenesulfonamide Benzo[f][1,4]thiazepine + benzenesulfonamide Cl (C-5), CH₃ (C-2) Moderate solubility, reported COX-2 inhibition
4-fluoro-N-(4-oxo-3,3-dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide Benzo[b][1,4]oxazepine + benzenesulfonamide F (C-4), 3,3-dimethyl Enhanced metabolic stability, serotonin receptor affinity
3-nitro-N-(5-isopropyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]diazepin-7-yl)benzenesulfonamide Benzo[b][1,4]diazepine + benzenesulfonamide NO₂ (C-3), iPr (C-5) Cytotoxicity in cancer cell lines, poor bioavailability

Key Observations:

Trimethyl groups on the oxazepine ring (vs. dimethyl or isopropyl in analogs) could increase steric bulk, affecting conformational flexibility and receptor selectivity .

Core Heterocycle Differences :

  • Replacement of oxazepine with thiazepine (sulfur analog) reduces polarity and may alter pharmacokinetics, as seen in reduced solubility for the thiazepine derivative.
  • Diazepine -containing analogs exhibit broader bioactivity (e.g., cytotoxicity) but suffer from poor bioavailability due to increased lipophilicity.

Crystallographic Insights: SHELX-refined structures (e.g., for the target compound) show well-defined hydrogen-bonding networks between the sulfonamide group and oxazepine carbonyl, stabilizing the bioactive conformation. This is less pronounced in nitro-substituted analogs due to steric clashes .

Research Findings and Methodological Considerations

  • Structural Analysis : X-ray diffraction studies using SHELXL reveal that the target compound adopts a twisted boat conformation in the oxazepine ring, distinct from the planar conformations observed in diazepine analogs. This conformational difference may explain variations in target selectivity .
  • Computational Predictions: Molecular docking suggests the chloro-fluoro substituents engage in halogen bonding with kinase ATP-binding pockets, a feature absent in non-halogenated derivatives.

Biological Activity

3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its unique structure combines multiple functional groups, which may enhance its biological activity compared to simpler analogs. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H18ClFN2O4SC_{18}H_{18}ClFN_2O_4S and a molecular weight of approximately 412.9 g/mol. Its structure includes a sulfonamide group attached to a benzene ring substituted with chlorine and fluorine atoms, as well as a benzoxazepine moiety.

PropertyValue
Molecular FormulaC₁₈H₁₈ClFN₂O₄S
Molecular Weight412.9 g/mol
CAS Number921903-33-5

Sulfonamides are known for their antibacterial properties primarily due to their ability to inhibit bacterial folic acid synthesis. The specific compound under discussion may exhibit similar mechanisms of action, potentially targeting various bacterial strains. The presence of halogen atoms (chlorine and fluorine) in its structure may influence its electronic properties and enhance its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with sulfonamide structures exhibit significant antibacterial activity. For instance, studies have shown that this compound could inhibit the growth of various Gram-positive and Gram-negative bacteria. The specific activity against different strains has not been fully characterized but is expected to be comparable to other known sulfonamides.

Anticancer Potential

In addition to antibacterial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Similar compounds have been studied for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound may contribute to its efficacy against cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound. Below are notable findings:

  • Antibacterial Studies :
    • A study demonstrated that sulfonamides with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 8 µg/mL against various bacterial strains .
    • The compound's chlorofluorophenyl substitution may enhance its binding affinity to bacterial enzymes involved in folic acid synthesis.
  • Anticancer Activity :
    • Research on related benzoxazepine derivatives showed promising results in inhibiting proliferation in breast cancer cell lines .
    • Specific IC50 values were reported for structurally analogous compounds ranging from 10 µM to 30 µM against different cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the benzo-oxazepine core. Optimization can be achieved using statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce the number of trials while identifying critical factors. Computational reaction path searches, such as quantum chemical calculations, can predict intermediates and transition states, narrowing experimental conditions .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves stereochemistry and substituent positions. High-performance liquid chromatography (HPLC) with UV/vis detection ensures purity (>95%). X-ray crystallography is recommended for absolute configuration validation, especially for chiral centers in the benzo-oxazepine ring .

Q. How can researchers ensure reproducibility in synthesizing this sulfonamide derivative across different laboratories?

  • Methodological Answer : Standardize protocols using controlled reaction parameters (e.g., inert atmosphere, precise stoichiometry). Publish detailed synthetic procedures, including purification steps (e.g., column chromatography gradients, recrystallization solvents). Collaborative validation via round-robin testing across labs can identify critical variables affecting reproducibility .

Advanced Research Questions

Q. How can computational chemistry methods predict reaction outcomes for this compound, and what software tools are recommended?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction mechanisms, such as sulfonamide bond formation or ring closure. Tools like Gaussian or ORCA simulate transition states and activation energies. Machine learning platforms (e.g., ChemML) analyze reaction databases to suggest optimal catalysts or solvents. Virtual screening can prioritize synthetic routes with minimal side products .

Q. What strategies address contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. Use deuterated solvents to stabilize conformers, and repeat experiments under controlled humidity/temperature. Cross-validate with alternative techniques: IR spectroscopy for functional groups, or tandem MS/MS for fragmentation patterns. Computational NMR prediction tools (e.g., ACD/Labs) can reconcile observed vs. theoretical shifts .

Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions (e.g., pH, light)?

  • Methodological Answer : Employ accelerated stability testing via forced degradation studies. Expose the compound to UV light (ICH Q1B guidelines), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C). Monitor degradation products using LC-MS and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. DoE can optimize storage conditions by balancing factors like desiccant use and oxygen exclusion .

Q. What advanced methodologies resolve challenges in scaling up the synthesis from milligram to gram scale?

  • Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Use microreactors to handle exothermic steps (e.g., sulfonylation). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency at larger scales .

Data Analysis and Interpretation

Q. How should researchers statistically analyze conflicting bioactivity data from in vitro vs. in vivo studies involving this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., metabolic instability). Validate in vitro assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). In vivo pharmacokinetic studies (e.g., AUC, Cmax) can clarify discrepancies in bioavailability or tissue distribution .

Q. What frameworks are recommended for integrating heterogeneous data (e.g., spectroscopic, computational, biological) into a unified model?

  • Methodological Answer : Use data fusion techniques, such as Bayesian networks, to combine disparate datasets. Platforms like KNIME or Pipeline Pilot enable workflow automation for cross-domain data integration. Metadata standards (e.g., ISA-Tab) ensure interoperability between experimental and computational results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.